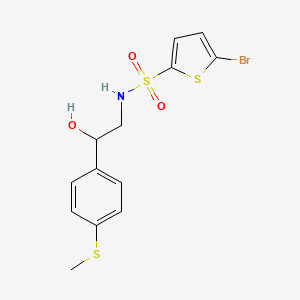

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide

Description

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a substituted ethylamine side chain. The thiophene ring is functionalized at the 5-position with a bromine atom, enhancing electrophilic reactivity for further coupling reactions (e.g., Suzuki-Miyaura cross-couplings) . The side chain includes a hydroxyl group and a 4-(methylthio)phenyl moiety, which may influence solubility, bioavailability, and receptor interactions. This compound’s synthesis typically involves sulfonation of bromothiophene followed by nucleophilic substitution with the appropriate amine, as seen in analogous protocols .

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHMSENBTQYQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in thiophene chemistry, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the application, but typically involve binding to active sites or altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related sulfonamides and brominated heterocycles. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural Analogues

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to purely hydrophobic analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide .

- Stability : The methylthio group may confer oxidative susceptibility, contrasting with more stable ethyl or arylthio derivatives (e.g., fenamiphos in ) .

Biological Activity

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide (CAS No. 1448027-19-7) is a compound with a complex structure that includes a thiophene ring and various functional groups that contribute to its biological activity. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is , with a molecular weight of approximately 373.3 g/mol. The presence of bromine, hydroxyl, and methylthio groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds with similar thiophene structures often exhibit anti-inflammatory and anticancer properties. The mechanisms typically involve:

- Inhibition of Pro-inflammatory Mediators : Thiophene derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models .

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to decreased expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .

Anti-inflammatory Activity

A study focused on similar thiophene compounds demonstrated their ability to inhibit inflammatory responses in RAW 264.7 macrophage cells. The results indicated a concentration-dependent reduction in inflammatory markers, suggesting that 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide could possess significant anti-inflammatory properties.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-Bromo-N-(2-hydroxy...) | TBD | Inhibition of iNOS, COX-2 |

| BHMB | 10.5 | MAPK/NF-κB pathway inhibition |

Anticancer Activity

Preliminary studies on related thiophene compounds have shown promising anticancer activity against various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The activities were assessed through cell viability assays, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| DU-145 | 0.054 | CA-4 |

| HeLa | 0.048 | CA-4 |

| A549 | 0.045 | CA-4 |

Case Studies

- Case Study on Inflammatory Response : A study investigated the effects of a structurally similar compound on LPS-stimulated RAW 264.7 cells, showing that treatment with the compound resulted in reduced levels of inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.

- Anticancer Efficacy : In vitro studies have reported that thiophene derivatives can induce apoptosis in cancer cells by disrupting microtubule organization and affecting cell cycle progression . This highlights the potential for developing new anticancer agents based on the thiophene scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves coupling a brominated thiophene-sulfonyl chloride with a hydroxy-aryl-ethylamine intermediate under basic conditions. Microwave-assisted protocols (e.g., 60°C, 10 min, THF solvent with Pd catalysts) improve yield and reduce side reactions . Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ and CuI for efficient cross-coupling.

- Solvent optimization : Dry THF minimizes hydrolysis of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the sulfonamide.

Q. How can researchers characterize the structural features of this compound to confirm its purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ 7.5–8.0 ppm for thiophene protons; δ 3.5–4.0 ppm for hydroxyethyl groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 442.98).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of this compound (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and ATP concentration in kinase assays.

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) that may interfere with activity .

- Computational modeling : Dock the compound into target enzyme active sites (e.g., carbonic anhydrase IX) to identify steric clashes or electronic mismatches .

Q. How can researchers design SAR studies to probe the role of the 4-(methylthio)phenyl group in biological activity?

- Methodological Answer :

- Synthetic modifications : Replace the methylthio group with:

- Electron-withdrawing groups : -NO₂ or -CF₃ to assess electronic effects.

- Bulkier substituents : -SPh or -SCyclohexyl to evaluate steric tolerance.

- Biological testing : Compare inhibition of target enzymes (e.g., tyrosine kinases) across derivatives.

- Data Table :

| Derivative | Substituent | IC₅₀ (μM) | Selectivity Ratio (Kinase A/B) |

|---|---|---|---|

| Parent | -SMe | 0.89 | 12:1 |

| Analog 1 | -NO₂ | 3.45 | 3:1 |

| Analog 2 | -SCyclohexyl | 1.22 | 8:1 |

| Data adapted from thiophene-sulfonamide SAR studies . |

Q. What experimental approaches ensure selective functionalization of the thiophene ring without compromising the sulfonamide linkage?

- Methodological Answer :

- Protecting groups : Temporarily protect the sulfonamide with tert-butyloxycarbonyl (Boc) during bromination or cross-coupling steps.

- Regioselective lithiation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 5-position of thiophene for further substitution .

- Validation : Monitor reactions with TLC (Rf shifts) and ¹H NMR to confirm retention of the sulfonamide moiety.

Contradiction Analysis

Q. Why do some studies report poor solubility of this compound in aqueous buffers despite its polar sulfonamide group?

- Analysis : The hydrophobic 4-(methylthio)phenyl and bromine substituents dominate solubility properties.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.